molecular formula C6H3Cl5N2 B081072 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine CAS No. 14321-05-2

4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine

Cat. No. B081072
CAS RN: 14321-05-2
M. Wt: 280.4 g/mol
InChI Key: WEYZLTAYNCBWFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine-based compounds often involves multi-step chemical reactions starting from commercially available reagents. For instance, a fused, tricyclic pyridine-based energetic material, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), was synthesized through a two-step reaction with a total yield of 75%. This process included azidonation of 4-amino-2,6-dichloro-3,5-dinitropyridine with nitrogen elimination and ring closure, followed by another azidonation and azido–tetrazolo tautomerism (Ma, Pan, Jiang, Liu, & Yao, 2018).

Molecular Structure Analysis

The crystal structure of these pyridine-based compounds can be quite complex. The crystal of ANTP, for example, is orthorhombic, with specific space group and crystal parameters, exhibiting high density and good detonation properties. Such detailed molecular structure analysis aids in understanding the physical and chemical properties of these compounds (Ma, Pan, Jiang, Liu, & Yao, 2018).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, including nucleophilic substitutions that lead to the formation of novel compounds. These reactions are influenced by factors such as ligand ratio, anion, hydrogen bonding, and pi-stacking, resulting in diverse structural motifs (Feazell, Carson, & Klausmeyer, 2006).

Physical Properties Analysis

The physical properties, including solubility, thermal stability, and density, are crucial for the practical applications of these compounds. The aforementioned ANTP exhibits surprisingly high density (1.92 g cm−3 at 293 K) and low thermal stability, which are significant for its use in energetic materials (Ma, Pan, Jiang, Liu, & Yao, 2018).

Chemical Properties Analysis

The chemical properties of 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine derivatives, such as reactivity with other chemical entities, play a significant role in their functionality and application. The synthesis process, involving reactions with various chemical reagents, tailors these properties for specific applications, emphasizing the importance of understanding these chemical interactions (Ma, Pan, Jiang, Liu, & Yao, 2018).

Scientific Research Applications

Synthesis and Material Properties

  • A study describes the synthesis of a pyridine-based energetic material, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, from reagents including a derivative of 4-amino-3,5-dichloro-2-(trichloromethyl)pyridine. This material exhibits high density, low thermal stability, positive heat of formation, and good detonation properties (Ma et al., 2018).

Chemical Synthesis and Reactions

  • Research highlights the synthesis of functionalized pyridines by substituting hetarenium-activated pentachloropyridine with bisnucleophiles, involving reactions with various pyridines and aminopyridines (Schmidt et al., 2006).
  • A parallel synthesis approach for 4-amino-2,6-dialkylamino-pyridines starting from 2,6-difluoro-3,5-dichloro-pyridine is described. This method is adaptable for combinatorial purposes and applicable to various amines (Menichincheri et al., 2003).

Synthesis and Mechanism Studies

  • A study on the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine explores the mechanism of amine and hydroxy substitution. It investigates keto-enol tautomerism of pyridine-2-ol in alkaline solution (Zhi-yuan, 2010).
  • Another study examines the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, demonstrating rearrangement catalyzed by pyridine (Čikotienė et al., 2007).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

3,5-dichloro-2-(trichloromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl5N2/c7-2-1-13-5(6(9,10)11)3(8)4(2)12/h1H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYZLTAYNCBWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C(Cl)(Cl)Cl)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162349
Record name 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine

CAS RN

14321-05-2
Record name 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014321052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-3,5-DICHLORO-2-(TRICHLOROMETHYL)PYRIDINE
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